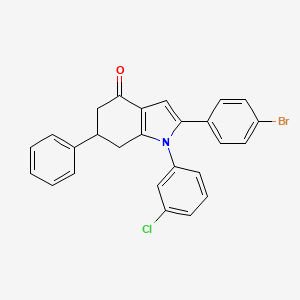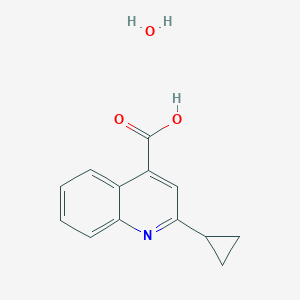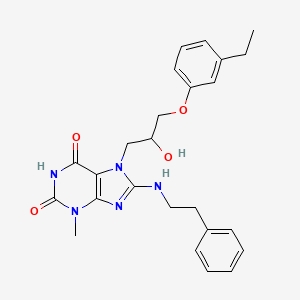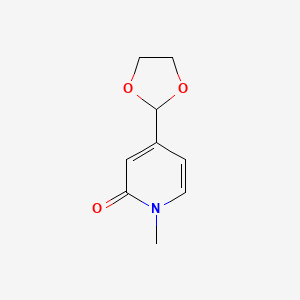
2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C26H19BrClNO and its molecular weight is 476.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structures and Molecular Interactions
Studies have detailed the synthesis and crystal structures of related compounds, highlighting the importance of halogen substituents and their role in molecular interactions. For example, research on compounds like (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and its bromo counterpart reveals the structural configuration and potential for intermolecular interactions facilitated by halogen atoms (Lastovickova, Scala, & Sausa, 2018). Such insights could be relevant for the design and development of new materials or pharmaceuticals, where molecular packing and interactions are crucial.
Antipathogenic Activity
Derivatives of halogenated compounds have been evaluated for their activity against various strains of pathogens, including yeasts and molds. A study assessing the antifungal potential of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a range of pathogens indicates broad-spectrum in vitro activity, especially against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004). This suggests that compounds like "2-(4-Bromophenyl)-1-(3-chlorophenyl)-6-phenyl-5,6,7-trihydroindol-4-one" could have potential applications in developing new antifungal agents.
Synthesis and Antibacterial Activity
The synthesis and structural analysis of compounds with similar halogen substituents have led to the discovery of new antibacterial agents. For instance, new thiourea derivatives have been synthesized and shown to possess significant antibacterial and antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). Research in this direction could uncover the potential of "this compound" as a scaffold for developing novel antibacterial compounds.
Nonlinear Optical Properties
Investigations into the optical properties of halogen-substituted compounds have identified potential applications in the development of materials for optoelectronics. The study of linear, second, and third-order nonlinear optical properties of chalcone derivatives has demonstrated the significance of such compounds in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019). This area of research could be particularly relevant for "this compound" in exploring its potential in electronic and photonic applications.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(3-chlorophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrClNO/c27-20-11-9-18(10-12-20)24-16-23-25(29(24)22-8-4-7-21(28)15-22)13-19(14-26(23)30)17-5-2-1-3-6-17/h1-12,15-16,19H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXSJOQECMUCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C2)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2594778.png)
![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)
![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)
![2-[(1H-pyrazol-1-yl)methyl]pyridin-4-amine](/img/structure/B2594783.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)
![3-allyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2594788.png)

![(E)-N-[2-(4-Chlorophenyl)-5-methoxypentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2594790.png)

